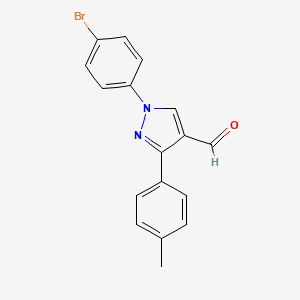

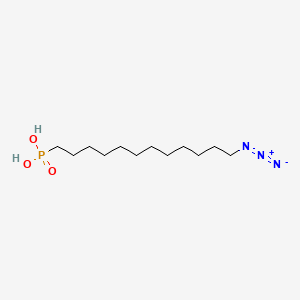

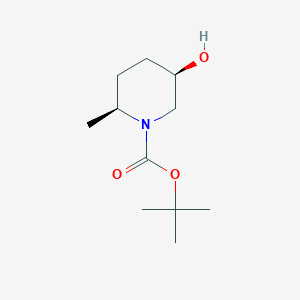

![molecular formula C18H54N3NdSi6 B6351307 Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98% CAS No. 41836-23-1](/img/structure/B6351307.png)

Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%

Vue d'ensemble

Description

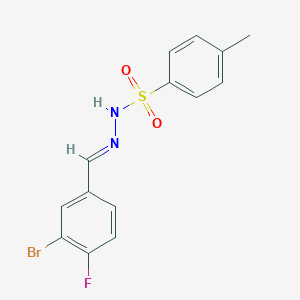

Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98% is a chemical compound with the formula C18H54N3NdSi6 . It is used in many asymmetric catalysis applications .

Molecular Structure Analysis

The molecular formula of Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) is C18H54N3NdSi6 . The structure is based on a neodymium(III) ion coordinated by three [N,N-bis(trimethylsilyl)amide] ligands .Chemical Reactions Analysis

Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) reacts violently with water, liberating highly flammable gases . Similar compounds like Tris[N,N-bis(trimethylsilyl)amide]cerium(III) are used in one-electron oxidation to produce tetravalent cerium compounds, and addition-elimination reactions across the M-C bond of metal N-heterocyclic carbenes .Physical And Chemical Properties Analysis

Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) is a solid at room temperature . It has a molecular weight of 625.39 . The compound is flammable and reacts violently with water .Safety and Hazards

Mécanisme D'action

Target of Action

Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) is an organometallic compound that primarily targets chemical reactions in the field of materials science . It serves as a reactant in the synthesis of various compounds and materials .

Mode of Action

The compound interacts with its targets through chemical reactions. It is used as a reactant for the synthesis of imidophosphinate complexes of lanthanides, neodymium methoxides containing thienyl substituents, phenylene-bridged binuclear organolanthanide complexes, and near-infrared photoluminescent neodymium(III) complexes . It also participates in rare-earth metal carboxylate-based catalysts and regioselective C-H activation .

Biochemical Pathways

It is known to be involved in the synthesis of various organolanthanide complexes, which can have diverse applications in materials science .

Result of Action

The primary result of the action of Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) is the synthesis of various organolanthanide complexes. These complexes can exhibit unique electrical, optical, and magnetic properties, making them valuable in the field of materials science .

Action Environment

Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) is sensitive to moisture and air . It reacts violently with water, liberating highly flammable gases . Therefore, it should be handled and stored in a dry, well-ventilated environment away from sources of ignition . It’s also recommended to use personal protective equipment, including gloves and eye/face protection, when handling this compound .

Propriétés

IUPAC Name |

bis(trimethylsilyl)azanide;neodymium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H18NSi2.Nd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKIKGQVWYVALF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H54N3NdSi6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |

CAS RN |

148274-47-9 | |

| Record name | Tris[N,N-bis(trimethylsilyl)amide]neodymium(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.